N-(2-ethylhexyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
“N-(2-ethylhexyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” is a synthetic organic compound that features a morpholine ring and an ethylhexyl group
Properties
IUPAC Name |
N'-(2-ethylhexyl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-3-5-6-14(4-2)13-18-16(21)15(20)17-7-8-19-9-11-22-12-10-19/h14H,3-13H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWGDOSAIFPZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(=O)NCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethylhexyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” typically involves the reaction of 2-ethylhexylamine with a suitable ethylenediamine derivative that contains a morpholine ring. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures (50-100°C) to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Large-scale reactors: To handle bulk quantities of reactants.
Continuous flow systems: For efficient and consistent production.
Purification steps: Such as distillation or crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could target the carbonyl groups if present.
Substitution: Nucleophilic substitution reactions might occur at the amine groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including halides or other amines for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Polymer Science: Potential use as a monomer or additive in polymer synthesis.
Biology
Drug Development: Investigated for potential therapeutic properties.
Biochemical Research: Used as a probe or reagent in biochemical assays.
Medicine
Industry
Materials Science: Utilized in the synthesis of advanced materials.
Chemical Manufacturing: Employed in various chemical processes.
Mechanism of Action
The mechanism by which “N-(2-ethylhexyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” exerts its effects would depend on its specific application. For instance:
Molecular Targets: Could include enzymes or receptors in biological systems.
Pathways Involved: Might interact with metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylhexyl)-N’-[2-(piperidin-4-yl)ethyl]ethanediamide: Similar structure but with a piperidine ring.
N-(2-ethylhexyl)-N’-[2-(pyrrolidin-4-yl)ethyl]ethanediamide: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
“N-(2-ethylhexyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
